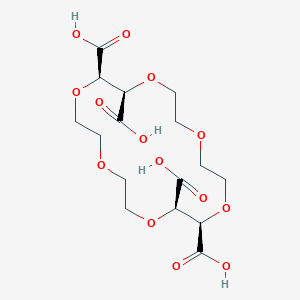

1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

Beschreibung

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (hereafter referred to as 18C6H4) is a chiral crown ether derivative with four carboxylic acid substituents positioned at the 2,3,11, and 12 positions of the 18-membered macrocyclic ring . Its molecular formula is C₁₆H₂₄O₁₄, and it exhibits a unique stereochemical configuration (2R,3R,11R,12R) that enables enantioselective interactions with primary and secondary amines via hydrogen bonding, ionic interactions, and host-guest complexation .

18C6H4 is widely employed in liquid chromatography (HPLC, UHPLC) as a chiral stationary phase (CSP) for resolving racemic amino acids, β-blockers, and other amines . It also serves as a chiral selector in capillary electrophoresis (CE) and as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy . Its versatility stems from the synergistic effects of its crown ether cavity (for size-selective inclusion) and carboxylic acid groups (for electrostatic and hydrogen-bonding interactions) .

Eigenschaften

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERLKNAJSFDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61696-54-6 | |

| Record name | Crown ether/(+)-18-crown-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Alternative Pathways via Partial Hydrolysis

Source explores monoamide synthesis through partial hydrolysis of the bis-anhydride. Treating the bis-anhydride with one equivalent of benzylamine in dichloromethane yields a diamide, but this method risks epimerization unless hydrolysis precedes amine addition. A two-step approach—partial hydrolysis to a monoacid-monoanhydride intermediate, followed by benzylamine coupling—achieves the monoamide without racemization.

Reaction Conditions:

-

Step 1: Bis-anhydride + H₂O (1 equiv.) → Monoacid-monoanhydride (0°C, 1 h).

-

Step 2: Monoacid-monoanhydride + Benzylamine → Monoamide (25°C, 12 h).

Yield Optimization:

-

Excess amine or prolonged reaction times promote diamide formation.

-

Secondary amines (e.g., piperidine) fail due to competitive epimerization over nucleophilic attack.

Challenges in Stereochemical Control

Epimerization at the tartaric acid centers is a major hurdle. Source identifies that basic conditions (e.g., triethylamine) during amide coupling or prolonged exposure to aqueous media at elevated temperatures (>40°C) lead to configuration inversion. Strategies to mitigate this include:

Low-Temperature Reactions

Maintaining reactions at 0–25°C minimizes thermal energy available for stereochemical scrambling. For example, coupling the monoacid-monoanhydride with amines at 0°C preserves >98% enantiomeric excess (ee).

Acidic Workup

Quenching reactions with dilute HCl (pH 3–4) protonates carboxylates, reducing nucleophilic attack on stereocenters.

Derivatization for Chiral Stationary Phases

The tetracarboxylic acid is widely used in CSPs for liquid chromatography (LC). Source and outline two grafting methods: covalent attachment and dynamic coating.

Covalent Attachment to Silica Gel

-

Anhydride Activation: The tetracarboxylic acid is converted to its dianhydride (Formula 7) using acetic anhydride at 80°C.

-

Condensation with Aminopropyl Silica:

Performance Metrics:

| Method | Loading (μmol/g silica) | Enantioselectivity (α) |

|---|---|---|

| A | 120–150 | 1.8–2.2 |

| B | 90–110 | 1.5–1.9 |

CSPs from Method A show superior resolution for primary amines (e.g., 1-phenylethylamine) due to higher ligand density.

Dynamic Coating

A simpler approach involves adsorbing the tetracarboxylic acid onto reversed-phase silica via ion-pairing with cationic modifiers (e.g., cetyltrimethylammonium bromide). While cost-effective, this method suffers from lower reproducibility and pH-dependent leaching.

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR)

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of certain atoms within the compound.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: The compound’s ability to bind cations makes it useful in studying ion transport and membrane biology.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.

Wirkmechanismus

The mechanism by which (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid exerts its effects involves the formation of stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cations, stabilizing them and facilitating various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as ion transport in biological systems or catalysis in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Other Crown Ethers

(a) (R,R)-Bis-(1,1′-binaphthyl)-22-crown-6

- Structure : This crown ether features a larger 22-membered ring with binaphthyl substituents, enabling π-π interactions with aromatic analytes .

- Applications: Effective for separating protonated primary amines (e.g., amino acid esters) but less effective for secondary amines like β-blockers due to the absence of carboxylic acid groups .

- Performance: For propranolol, 18C6H4 achieves separation factors (α) up to 1.30, while (R,R)-bis-binaphthyl-22-crown-6 shows lower selectivity for secondary amines .

(b) (S,S)-Pseudo-24-Crown-8 and (R,R)-Podand 4

- Structure : These compounds have expanded ring sizes (24-crown-8) or acyclic "podand" structures, altering cavity size and flexibility .

- Applications: Demonstrated moderate chiral recognition for propranolol (α = 1.20–1.25) but require complex synthetic modifications for optimization .

- Key Difference : 18C6H4 outperforms these in resolving β-blockers due to its fixed cavity size and carboxylic acid-mediated interactions .

(c) Pyridino-18-Crown-6 Derivatives

- Structure : Incorporate pyridine rings instead of carboxylic acids, limiting hydrogen-bonding capability .

- Applications : Selective for primary ammonium salts but ineffective for secondary amines. 18C6H4’s carboxylic acids enable broader applicability, including secondary amines like methoxyphenamine (α = 1.25) .

Comparison with Cyclofructan-Based CSPs

Cyclofructans (CFs) are macrocyclic carbohydrates with a crown ether-like core.

- Structure : CFs lack carboxylic acids but have hydroxyl groups for hydrogen bonding .

- Applications: Effective for small chiral amines but require derivatization (e.g., cationic/basic groups) for enhanced selectivity. 18C6H4 achieves superior resolution for underivatized amino acids (e.g., α = 1.14–1.26 for NSAID hydrazides) without additional modifications .

- Temperature Sensitivity : CFs show conventional temperature-dependent selectivity (α decreases with temperature), unlike 18C6H4, which exhibits entropically driven improvements in α for β-blockers at elevated temperatures .

Comparison with Cyclodextrins and Polysaccharide-Based CSPs

(a) Cyclodextrins (CDs)

- Structure : CDs are cyclic oligosaccharides with hydrophobic cavities, relying on inclusion complexation .

- Applications: Broader scope (e.g., neutral drugs, aromatic compounds) but require analyte derivatization for amines. 18C6H4 resolves native amino acids (e.g., D-DOPA detection limit: 0.1%) without derivatization .

(b) Amylose/Cellulose Derivatives (e.g., Chiralpak AD)

- Structure : Polysaccharide-based CSPs with π-π and H-bonding sites .

- 18C6H4 excels in polar amine separations (e.g., β-blockers: α = 1.13–1.85) under reverse-phase conditions .

Performance Metrics and Temperature Effects

Table 1. Enantioseparation of β-Blockers on 18C6H4 vs. Other CSPs

Unique Temperature Response: For 18C6H4, α increases with temperature for β-blockers (e.g., propranolol α rises from 1.15 at 25°C to 1.30 at 40°C), attributed to entropy-driven binding . This contrasts with cyclofructans and polysaccharide CSPs, where α typically decreases with heating .

Synergistic Effects in Mixed CSPs

18C6H4 exhibits cooperative chiral recognition when combined with other selectors (e.g., 1-(1-naphthyl)ethylamine), enhancing α for complex analytes like N-(3,5-dinitrobenzoyl)-α-amino acids . This "matched" effect is absent in CSPs lacking carboxylic acid groups .

Biologische Aktivität

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (often abbreviated as 18-C-6-TA) is a chiral crown ether that has garnered attention for its applications in chiral separation and discrimination. This compound's unique structure allows it to interact selectively with various substrates, making it a valuable tool in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of 18-C-6-TA, focusing on its chiral recognition capabilities and potential applications in pharmaceutical analysis.

Structure and Properties

18-C-6-TA consists of a crown ether framework with four carboxylic acid groups that enhance its solubility and interaction with amines. The compound's molecular formula is , and it exhibits a high degree of selectivity for certain amino acids and diamines due to its ability to form stable complexes.

Chiral Recognition Mechanisms

The primary biological activity of 18-C-6-TA lies in its ability to differentiate between enantiomers of various compounds. This is achieved through noncovalent interactions such as hydrogen bonding and ionic interactions with the protonated forms of amines.

Case Studies

- Chiral Discrimination of Amino Acids

- NMR Solvating Agent Applications

-

Complex Formation Studies

- Research involving mass spectrometry revealed that 18-C-6-TA forms various complexes with diamines, including 1:1 and 2:1 stoichiometries. These studies highlighted the complexity of interactions between the crown ether and its substrates, which are influenced by factors such as pH and solvent conditions .

Applications in Pharmaceutical Analysis

The ability of 18-C-6-TA to resolve racemic mixtures has significant implications for pharmaceutical development. By improving the chiral recognition efficiency in chromatographic processes, this compound aids in the purification of enantiomerically pure drugs, which is crucial for ensuring efficacy and safety.

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.